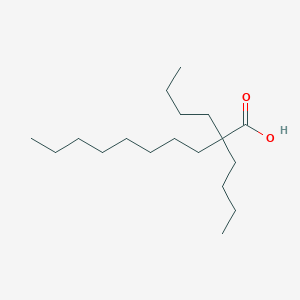2,2-Dibutyldecanoic acid
CAS No.: 67358-58-1
Cat. No.: VC19370662
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67358-58-1 |
|---|---|
| Molecular Formula | C18H36O2 |
| Molecular Weight | 284.5 g/mol |
| IUPAC Name | 2,2-dibutyldecanoic acid |
| Standard InChI | InChI=1S/C18H36O2/c1-4-7-10-11-12-13-16-18(17(19)20,14-8-5-2)15-9-6-3/h4-16H2,1-3H3,(H,19,20) |
| Standard InChI Key | JUQQBXJTNZRORL-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(CCCC)(CCCC)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2,2-Dimethylbutyric acid (C₆H₁₂O₂) is a methyl-branched fatty acid with a molecular weight of 116.16 g/mol and the IUPAC name 2,2-dimethylbutanoic acid. Its structure features a quaternary α-carbon adjacent to the carboxylic acid group, conferring steric hindrance that influences both reactivity and metabolic pathways . The compound exists as a clear, colorless to pale yellow liquid under standard conditions, with a density of 0.928 g/cm³ and a boiling point of 94–96°C at 5 mmHg .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | -14°C | |
| Refractive Index | 1.4154 | |
| Flash Point | 80°C | |
| Purity (Commercial) | ≥96% |
Pharmacological Applications and Mechanisms
Comparative Efficacy in Preclinical Models
In phenotypic assays, 2,2-dimethylbutyric acid outperforms linear-chain analogs (e.g., 2-propylpentanoic acid) by achieving a 62% reduction in P-CoA at 10 μM . Its methyl ester prodrug variant (methyl 2,2-dimethylbutanoate) shows enhanced bioavailability, rapidly hydrolyzing to the active acid form in hepatocytes .
| Sector | Use Case | Key Benefit |
|---|---|---|
| Pharmaceuticals | Prodrug for nitrogen scavengers | Metabolic stability |
| Coatings/Adhesives | Co-solvent in epoxy formulations | Low volatility, high solvency |
| Chemical Research | Reference standard for kinetic studies | Reproducible reaction metrics |
Metabolic and Toxicological Profiles
Absorption and Distribution
In vivo studies indicate rapid gastrointestinal absorption, with peak plasma concentrations occurring within 1–2 hours. The compound’s logP value of 1.2 facilitates blood-brain barrier penetration, though clinical neuotoxicity studies remain ongoing .
Excretion Pathways
Over 90% of ingested 2,2-dimethylbutyric acid undergoes renal excretion as unconjugated acid, while <5% conjugates with glucuronic acid. No cytochrome P450-mediated metabolism has been observed, reducing drug-drug interaction risks .
Emerging Research Directions
Gene Regulation Effects
Preliminary data suggest that 2,2-dimethylbutyric acid modulates histone deacetylase (HDAC) activity in hepatic cells, potentially upregulating urea cycle enzymes like carbamoyl phosphate synthetase I . This epigenetic mechanism could broaden its application to hyperammonemia management.
Biodegradation and Environmental Impact
While the compound resists microbial degradation in aerobic conditions, anaerobic sludge studies show 78% mineralization over 28 days via reductive dealkylation pathways . Environmental monitoring guidelines recommend wastewater treatment thresholds of <50 ppb to prevent aquatic toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume